4-Bromo-6-(pentafluorothio)-1H-benzimidazole
Overview
Description
4-Bromo-6-(pentafluorothio)-1H-benzimidazole is a heterocyclic compound that features a benzimidazole core substituted with a bromine atom at the 4-position and a pentafluorothio group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-(pentafluorothio)-1H-benzimidazole typically involves the introduction of the bromine and pentafluorothio groups onto a benzimidazole scaffold. One common method includes the bromination of 6-(pentafluorothio)-1H-benzimidazole using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the 4-position.
Industrial Production Methods: For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of safer and more environmentally friendly reagents and solvents is often considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-6-(pentafluorothio)-1H-benzimidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, potentially altering the oxidation state of the sulfur atom in the pentafluorothio group.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate, in solvents like dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or DMF.
Major Products Formed:
Substitution Reactions: Products include 4-amino-6-(pentafluorothio)-1H-benzimidazole or 4-thio-6-(pentafluorothio)-1H-benzimidazole.
Oxidation Reactions: Products may include sulfoxides or sulfones.
Coupling Reactions: Products are typically biaryl compounds or other complex structures.
Scientific Research Applications
4-Bromo-6-(pentafluorothio)-1H-benzimidazole has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: Due to its unique electronic properties, it can be used in the development of advanced materials, such as organic semiconductors or conductive polymers.
Biological Studies: The compound can be used to study the effects of halogen and fluorine substitution on biological activity, providing insights into structure-activity relationships.
Mechanism of Action
The mechanism of action of 4-Bromo-6-(pentafluorothio)-1H-benzimidazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, potentially inhibiting their activity or modulating their function. The pentafluorothio group can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties.
Comparison with Similar Compounds
4-Bromo-6-fluoro-1H-benzimidazole: Similar structure but with a fluorine atom instead of the pentafluorothio group.
4-Bromo-6-chloro-1H-benzimidazole: Contains a chlorine atom at the 6-position.
4-Bromo-6-methyl-1H-benzimidazole: Features a methyl group at the 6-position.
Uniqueness: 4-Bromo-6-(pentafluorothio)-1H-benzimidazole is unique due to the presence of the pentafluorothio group, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring high lipophilicity and metabolic stability.
Properties
IUPAC Name |
(7-bromo-3H-benzimidazol-5-yl)-pentafluoro-λ6-sulfane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF5N2S/c8-5-1-4(16(9,10,11,12)13)2-6-7(5)15-3-14-6/h1-3H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQYKPHFROCNMJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC=N2)Br)S(F)(F)(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF5N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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